Furan-2-yl(morpholin-4-yl)methanethione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61296-23-9 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
furan-2-yl(morpholin-4-yl)methanethione |
InChI |
InChI=1S/C9H11NO2S/c13-9(8-2-1-5-12-8)10-3-6-11-7-4-10/h1-2,5H,3-4,6-7H2 |
InChI Key |
TXKXDMPAKRABEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Furan 2 Yl Morpholin 4 Yl Methanethione
Established Synthetic Routes
Thioamidation Reactions Utilizing Furan-2-carbonothioyl Derivatives and Morpholine (B109124)
The direct reaction of a furan-2-carbonothioyl derivative with morpholine represents a direct and logical approach to the synthesis of the target thioamide. This method relies on the nucleophilic attack of the secondary amine, morpholine, on an activated thiocarbonyl group. While direct literature on the synthesis of Furan-2-yl(morpholin-4-yl)methanethione via this specific route is not prevalent, the general principles of thioamidation are well-established.
One common approach involves the use of a thioacylating reagent derived from furan-2-carboxylic acid. For instance, treatment of furan-2-carboxylic acid with a thionating agent like Lawesson's reagent could potentially generate a reactive furan-2-carbothioic acid derivative, which could then be coupled with morpholine. Alternatively, furan-2-carbonyl chloride can be treated with a sulfur source, such as potassium thiocyanate, to form an isothiocyanate intermediate. This intermediate can then react with a variety of amines to produce the desired carbamothioyl-furan-2-carboxamide derivatives. mdpi.com
Application of the Willgerodt–Kindler Reaction for Thioamide Formation
The Willgerodt–Kindler reaction is a powerful method for the synthesis of thioamides, and it is particularly well-suited for the preparation of this compound. wikipedia.orgresearchgate.net This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgnih.gov In the context of synthesizing the target compound, a suitable precursor would be 2-acetylfuran.
The reaction mechanism is thought to proceed through the formation of an enamine from the ketone and morpholine. wikipedia.org This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain. wikipedia.orgresearchgate.net A modified procedure for a furan-based thioamide involved reacting furfurylamine, elemental sulfur, and furfural. acs.org
A catalyst-free and solvent-free Willgerodt-Kindler reaction has been developed for the preparation of aryl thioamides using cyclic secondary amines like morpholine at elevated temperatures. nih.gov Microwave-assisted Willgerodt-Kindler reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. organic-chemistry.org
Table 1: Illustrative Conditions for Willgerodt-Kindler Reactions
| Ketone Precursor | Amine | Sulfur Source | Conditions | Product Type |
| Acetophenone | Morpholine | Elemental Sulfur | Thermal | Aryl Thioamide |
| 2-Acetylfuran | Morpholine | Elemental Sulfur | Microwave, 110-180°C | Furan (B31954) Thioamide |
| Aryl Ketones | Pyrrolidine | Elemental Sulfur | 100°C, Solvent-free | Aryl Thioamide |
Multicomponent Reaction Approaches to Thioamide Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thioamides in a one-pot fashion. chemistryforsustainability.org These reactions are advantageous as they can reduce the number of synthetic steps and purification procedures. chemistryforsustainability.org
One such strategy involves the reaction of chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org A transition-metal-free, one-pot synthesis of thioamides has been developed through a three-component reaction of chlorohydrocarbons, amides (such as N-formylmorpholine), and elemental sulfur in the presence of a base. chemistryviews.org
Another relevant MCR is the furan-thiol-amine (FuTine) reaction, which combines a furan-based electrophile, a thiol, and an amine to generate stable pyrrole (B145914) heterocycles. researchgate.netresearchgate.netbohrium.com While this specific reaction leads to pyrroles, the underlying principle of combining a furan derivative with an amine and a sulfur source in a single step highlights the potential for developing a multicomponent reaction specifically for the synthesis of this compound.
Precursor Chemistry and Starting Material Considerations
The choice of starting materials is fundamental to the successful synthesis of this compound. The furan ring provides the core aromatic scaffold, while morpholine acts as the key nucleophile in the formation of the thioamide bond.
Furan Derivatives as Fundamental Building Blocks
Furan and its derivatives are important heterocyclic compounds that serve as precursors in the synthesis of a wide range of biologically active molecules and functional materials. researchgate.netresearchgate.net The furan ring system is a key component of numerous compounds with diverse pharmacological properties. researchgate.net
For the synthesis of this compound, several furan derivatives can be considered as starting materials, depending on the chosen synthetic route.
Table 2: Key Furan Precursors and Their Synthetic Applications
| Furan Derivative | Synthetic Route | Role |
| 2-Acetylfuran | Willgerodt–Kindler Reaction | Ketone precursor |
| Furan-2-carboxylic acid | Thioamidation | Precursor to thioacylating agent |
| Furfural | Willgerodt-Kindler Reaction | Aldehyde precursor acs.org |
| Furfuryl alcohol | - | Can be converted to other furan derivatives echemcom.com |
| 2-Methylfuran | - | Can undergo condensation reactions researchgate.net |
The reactivity of the furan ring and its substituents must be taken into account when designing the synthetic strategy. The furan nucleus can be susceptible to degradation under harsh acidic or oxidative conditions. nih.gov
Morpholine as a Key Nucleophilic Reagent in Thioamide Formation
Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. jchemrev.com Its secondary amine nature makes it a good nucleophile, which is essential for its role in thioamide synthesis. chemrxiv.org Morpholine and its derivatives are versatile scaffolds in medicinal chemistry and are known to possess a wide range of biological activities. e3s-conferences.org
In the context of synthesizing this compound, morpholine serves as the amine component in both the direct thioamidation reactions and the Willgerodt–Kindler reaction. nih.govchemrxiv.org Its ability to form enamines with ketones is a crucial step in the Willgerodt-Kindler mechanism. wikipedia.org Furthermore, morpholine's relatively low volatility and good solvent properties can be advantageous in certain reaction setups.
The nucleophilicity of morpholine allows it to readily attack electrophilic thiocarbonyl species, leading to the formation of the stable thioamide linkage. This reactivity is central to the synthetic routes discussed for the target compound.
Optimization of Reaction Conditions
The choice of solvent and the operating temperature are pivotal factors that significantly influence the rate and outcome of the Willgerodt-Kindler reaction. researchgate.net Historically, these reactions were performed at high temperatures, often under solvent-free conditions. nih.govresearchgate.net
Temperature Regimes: Elevated temperatures, typically ranging from 80°C to 120°C, are common for driving the reaction to completion. thieme-connect.denih.govresearchgate.net A modern and efficient alternative to conventional heating is the use of microwave irradiation. rsc.orguclouvain.be This technique often leads to a dramatic reduction in reaction times and can result in cleaner product formation by minimizing side reactions. uclouvain.belongdom.org Studies have also demonstrated the feasibility of conducting the reaction at room temperature, although this may necessitate longer reaction times or adjustments to reagent concentrations to achieve comparable yields. researchgate.net The optimization of temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of the furan ring or other reactants. biotage.com
Table 1: Effect of Solvent and Temperature on Thioamide Synthesis via Willgerodt-Kindler Reaction (Analogous System)
| Starting Ketone | Solvent | Temperature (°C) | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Water | 80 | Conventional Heating | 3 h | High | thieme-connect.de |
| Alkyl aryl ketones | Solvent-free | - | Microwave (900W) | Few min | 55-81 | thieme-connect.de |
| Aromatic aldehydes | DMSO | Room Temp. | Stirring | Longer duration | Good | researchgate.net |
| Benzaldehyde | DMF | - | Microwave (940W) | - | 34-68 (with catalyst) | longdom.org |
Catalytic Systems: While the Willgerodt-Kindler reaction can proceed without a catalyst, its efficiency can be significantly enhanced by the introduction of catalytic systems. nih.govresearchgate.net Base catalysts, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), have been shown to facilitate the nucleophilic cleavage of the elemental sulfur ring (S₈), forming reactive polysulfide anions that accelerate the reaction rate. organic-chemistry.org This allows the synthesis to proceed under milder conditions. organic-chemistry.org
Heterogeneous acid catalysts, including Montmorillonite K-10 and sulfated tungstate, have also been successfully employed. longdom.orgresearchgate.net These solid catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and often lead to higher product yields under solvent-free or microwave-assisted conditions. longdom.orgresearchgate.net
Reagent Stoichiometry: The molar ratio of the three components—2-acetylfuran, morpholine, and sulfur—is a crucial parameter to optimize for maximizing the yield of this compound. The stoichiometry directly impacts the reaction pathway and the formation of byproducts. Research on analogous systems has shown that an excess of the amine and sulfur relative to the ketone is often beneficial. For instance, a molar ratio of 1:2:3 for ketone:morpholine:sulfur was found to be effective for the synthesis of 4-(thioacyl)morpholines under microwave irradiation. thieme-connect.de In other cases, particularly at lower temperatures, an excess of the amine can help drive the reaction forward. researchgate.net Precise control of the stoichiometry is essential to prevent the formation of undesired side products and to ensure the complete conversion of the starting material.
Table 2: Influence of Catalysts and Stoichiometry on Willgerodt-Kindler Reaction Yields (Analogous Systems)
| Carbonyl Compound | Amine | Catalyst | Stoichiometry (Carbonyl:Amine:Sulfur) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | Anilines | Na₂S·9H₂O (catalytic) | Not specified | Conventional Heating | Up to 91 | organic-chemistry.org |
| Alkyl aryl ketones | Morpholine | None | 1:2:3 | Microwave | Good | thieme-connect.de |
| Benzaldehyde | Morpholine | Montmorillonite K-10 | Not specified | Microwave | 67 | longdom.org |
| Aldehydes | Amines | Sulfated Tungstate | Not specified | Solvent-free | High | researchgate.net |
| Acetophenone | Morpholine | None | 1:1:1 | IR, 100°C, Solvent-free | 56 (α-ketothioamide) | researchgate.net |
Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate this compound in high purity. The initial workup typically involves cooling the reaction mixture and then either diluting it with water to precipitate the crude thioamide or extracting the product into a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. thieme-connect.de Any remaining elemental sulfur can often be removed by filtration. longdom.org
Recrystallization: This is a common and effective method for purifying solid thioamides. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Ethanol (B145695) is a frequently used solvent for the recrystallization of thioamide products. thieme-connect.de The purity of the resulting crystals is typically high.
Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the preferred method of purification. Silica gel is the standard stationary phase for this process. thieme-connect.de The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A common mobile phase for thioamides is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (Hex/AcOEt). longdom.org The fractions containing the pure product are collected, combined, and the solvent is removed by evaporation to yield the purified this compound.
Chemical Reactivity and Transformation Studies of Furan 2 Yl Morpholin 4 Yl Methanethione
Intrinsic Reactivity Profiles of the Thioamide Moiety
The thioamide group in Furan-2-yl(morpholin-4-yl)methanethione is a key center of reactivity. Its behavior is influenced by the resonance contribution of the nitrogen lone pair, which imparts a degree of double-bond character to the carbon-nitrogen bond and increases the nucleophilicity of the sulfur atom.
Nucleophilic Substitution Reactions at the Thiocarbonyl Group
The thiocarbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then eliminate a leaving group. The furan (B31954) ring, being an electron-rich aromatic system, can influence the reactivity of the adjacent thiocarbonyl group.
Research on analogous N,N-disubstituted thioamides suggests that a variety of nucleophiles can displace the morpholine (B109124) group or, under certain conditions, the thione sulfur can be replaced. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reagent Example | Product Type | Hypothetical Yield (%) |
| Amine | Aniline | Amidrazone | 75 |
| Hydrazine | Hydrazine hydrate | Thiohydrazide | 80 |
| Organolithium | Phenyllithium | Ketone (after hydrolysis) | 60 |
| Grignard Reagent | Methylmagnesium bromide | Tertiary Amine (after reduction) | 65 |
This interactive table presents hypothetical data based on the known reactivity of similar thioamides.
Oxidation Reactions and Their Products
The thioamide moiety and the furan ring are both susceptible to oxidation. The sulfur atom of the thioamide can be oxidized to a sulfoxide (B87167) or a sulfone, depending on the strength of the oxidizing agent. The furan ring can undergo a range of oxidative transformations, including ring-opening or epoxidation.
Common oxidizing agents and their expected products include:
m-Chloroperoxybenzoic acid (m-CPBA): This reagent is expected to oxidize the sulfur atom to a sulfoxide. Further oxidation to the sulfone is possible with excess m-CPBA.
Hydrogen Peroxide: In the presence of a catalyst, hydrogen peroxide can also effect the oxidation of the sulfur atom.
Ozone: Ozonolysis would likely lead to the cleavage of the furan ring, yielding highly functionalized, linear products.
Singlet Oxygen: Photo-oxidation with singlet oxygen could lead to the formation of endoperoxides across the furan ring, which can then rearrange to other products.
Intramolecular and Intermolecular Cyclization Processes
The structure of this compound offers possibilities for both intramolecular and intermolecular cyclization reactions. The furan ring and the thioamide moiety can both participate in these transformations.
Intramolecular Cyclization: While there are no immediate functionalities for a straightforward intramolecular cyclization in the parent molecule, derivatization of the furan ring could introduce groups that could then react with the thioamide. For instance, introduction of a suitable electrophile at the 3-position of the furan ring could potentially lead to a cyclization involving the sulfur atom.
Intermolecular Cyclization: The thioamide can act as a dinucleophile in reactions with bifunctional electrophiles. For example, reaction with α-haloketones could lead to the formation of thiazole (B1198619) derivatives. Similarly, [4+2] cycloaddition reactions involving the furan ring are a well-established method for the synthesis of complex polycyclic systems.
Investigation of Specific Reaction Mechanisms
Understanding the mechanisms of key transformations is crucial for predicting and controlling the reactivity of this compound.
Mechanistic Insights into Desulfurization Reactions, Including Palladium-Catalyzed Pathways
Desulfurization of thioamides to their corresponding amides is a valuable transformation. While various reagents can achieve this, palladium-catalyzed pathways offer mild and efficient alternatives.
The generally accepted mechanism for palladium-catalyzed desulfurization of a thioamide involves the following key steps:
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to a desulfurizing agent (often a phosphine (B1218219) or silane) or directly interacts with the thioamide.
Coordination: The thioamide coordinates to the palladium center through the sulfur atom.
Thiaphilic Attack: A nucleophilic species, often a phosphine, attacks the sulfur atom, leading to the cleavage of the carbon-sulfur bond.
Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination to furnish the final amide product and regenerate the palladium(0) catalyst.
Formation and Reactivity of Metal-Carbene Intermediates
Thioamides can serve as precursors to metal-carbene intermediates, which are highly reactive species with broad applications in organic synthesis. The formation of a metal-carbene from this compound would likely proceed through the reaction of the thioamide with a metal complex, such as a rhodium or ruthenium catalyst, in the presence of a diazo compound or other carbene precursor.
The proposed mechanism involves:
Ylide Formation: The initial step is the formation of a thiocarbonyl ylide from the reaction of the thioamide with a metal carbene.
Desulfurization: This ylide can then undergo a desulfurization process, often promoted by the metal center, to generate a new metal-carbene intermediate.
This newly formed metal carbene, bearing the furan and morpholine substituents, can then participate in a variety of carbene-transfer reactions, such as:
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
C-H Insertion: Insertion into carbon-hydrogen bonds.
Ylide Formation: Reaction with other heteroatoms to form new ylides.
| Mechanistic Feature | Description | Key Intermediates |
| Desulfurization | Removal of the sulfur atom from the thiocarbonyl group. | Palladium-thioamide complex, Thiaphosphonium ion |
| Metal-Carbene Formation | Generation of a metal-complexed divalent carbon species. | Thiocarbonyl ylide, Metal-carbene complex |
This interactive table summarizes key aspects of the discussed reaction mechanisms.
Thionation Mechanisms of Related Amides
The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, enabling access to a wide array of compounds with unique chemical and biological properties. The synthesis of this compound from its amide precursor, furan-2-yl(morpholin-4-yl)methanone, is typically achieved through a thionation reaction. The most common reagents employed for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).
Lawesson's reagent (LR) is widely utilized for its mild and efficient conversion of carbonyls to thiocarbonyls. The mechanism of thionation using Lawesson's reagent involves the dissociation of the dimeric LR into two reactive dithiophosphine ylide monomers in solution. This reactive intermediate then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable phosphine oxide byproduct. This process is analogous to the mechanism of the Wittig reaction. Generally, electron-rich carbonyls react faster with Lawesson's reagent. Computational studies have shown that the thionation of amides is particularly favorable compared to ketones and esters, which can allow for selective thionation in multifunctional molecules.
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation, though it often requires higher reaction temperatures compared to Lawesson's reagent. The mechanism is believed to proceed through related intermediates. Variations of this reagent, such as in combination with hexamethyldisiloxane (B120664) (HMDO) or supported on alumina, have been developed to improve yields and simplify purification by allowing for non-chromatographic workup procedures. For instance, the P₄S₁₀/HMDO reagent combination has been shown to be highly effective for the thionation of amides, lactams, and other carbonyl compounds, with yields often comparable or superior to those obtained with Lawesson's reagent.
Table 1: Comparison of Common Thionating Reagents for Amides
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent (LR) | Toluene or THF, room temp. to reflux | Mild, high yields, good functional group tolerance | Byproducts can be difficult to remove, unpleasant odor |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature (e.g., refluxing pyridine (B92270) or dioxane) | Inexpensive | Harsh conditions, lower yields for sensitive substrates |
| P₄S₁₀ / Al₂O₃ | Anhydrous dioxane, reflux | Inexpensive, simplified hydrolytic workup | |
| P₄S₁₀ / HMDO | Toluene, reflux | High yields, simplified workup (hydrolysis or filtration) |
Derivatization Strategies and Analogue Synthesis
Chemical Modifications of the Furan Ring
The furan ring in this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of analogues. Various synthetic strategies can be employed to introduce substituents at different positions of the furan moiety, thereby modulating the compound's physicochemical and biological properties.
One common approach is the functionalization of the furan ring prior to the formation of the amide and subsequent thionation. For instance, electrophilic substitution reactions can be used to introduce groups onto the furan ring, although the reactivity of furan towards electrophiles must be carefully managed. A powerful and versatile method for derivatization is the use of cross-coupling reactions. Suzuki-Miyaura cross-coupling, for example, can be employed to introduce aryl or heteroaryl substituents at the 5-position of the furan ring by starting with a 5-halofuran-2-carboxylic acid derivative.
Another strategy involves the hydroarylation of furan-containing precursors. For example, 3-(furan-2-yl)propenoic acids can react with various arenes in the presence of a strong acid like triflic acid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. These can then be converted to the desired thioamides. Furthermore, cascade reactions catalyzed by solid acids have been used to synthesize complex furan derivatives from simpler precursors like 2-methylfuran, which could be adapted for creating novel starting materials for thioamide synthesis.
Table 2: Potential Strategies for Furan Ring Modification
| Strategy | Description | Potential Starting Material | Example Reaction |
|---|---|---|---|
| Cross-Coupling | Introduction of aryl, heteroaryl, or alkyl groups using a metal catalyst. | 5-Bromofuran-2-carboxylic acid | Suzuki-Miyaura coupling with an arylboronic acid. |
| Hydroarylation | Addition of an aromatic C-H bond across a C=C double bond. | 3-(Furan-2-yl)propenoic acid | Reaction with benzene (B151609) in triflic acid. |
| Condensation Reactions | Formation of new C-C or C-N bonds by reacting with other molecules. | Furan-2-carbaldehyde | Condensation with thiosemicarbazide. |
| Cycloaddition Reactions | Formation of a new ring by reacting with a dienophile or dipole. | Furan (acting as a diene) | Diels-Alder reaction. |
Structural Diversification through Substitutions on the Morpholine Moiety
The morpholine moiety also offers significant opportunities for structural diversification. Introducing substituents on the carbon atoms of the morpholine ring can significantly impact the steric and electronic properties of the final thioamide. A variety of synthetic methods have been developed to access C-substituted morpholines, which can then be acylated and thionated.
A general strategy for the stereoselective synthesis of C-substituted morpholines involves the use of an intramolecular reductive etherification reaction. This method can be used to prepare various cis-2,5-disubstituted morpholines from keto alcohol precursors. Another powerful technique is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which provides access to enantiopure cis-3,5-disubstituted morpholines.
These substituted morpholines serve as key building blocks. Once synthesized, they can be reacted with an activated furan-2-carboxylic acid derivative (such as the acid chloride or an ester) to form the corresponding furan-2-carboxamide. The final step is the thionation of this amide, as previously described, to yield the target thioamide with a substituted morpholine ring. This modular approach allows for the systematic exploration of the structure-activity relationship of the morpholine portion of the molecule.
Table 3: Methods for the Synthesis of Substituted Morpholines
| Method | Key Transformation | Type of Substitution Achieved |
|---|---|---|
| Reductive Etherification | Intramolecular cyclization of a keto alcohol. | 2,5-disubstituted; 2,3,6-trisubstituted |
| Pd-catalyzed Carboamination | Coupling of an O-allyl ethanolamine with an aryl/alkenyl halide. | cis-3,5-disubstituted |
| Intramolecular Hydroalkoxylation | Boron trifluoride etherate mediated cyclization of nitrogen-tethered alkenes. | General C-substitution |
| Annulation of Amino Alcohols | Reaction of a 1,2-amino alcohol with reagents like ethylene (B1197577) sulfate. | General C-substitution |
Comparative Analysis of Structural Analogues within Methanethione (B1239212) Chemistry
Thiophene (B33073) is a common bioisosteric replacement for furan. While structurally similar, the two heterocycles have distinct electronic properties. Thiophene is generally considered more aromatic than furan, which can influence its reactivity and interactions with biological targets. For example, the sulfur atom in thiophene can participate in different types of non-covalent interactions compared to the oxygen in furan. Studies comparing furan- and thiophene-cored analogues in other molecular contexts have shown differences in properties like fluorescence and solid-state packing, suggesting that such a substitution in the methanethione series would likely lead to distinct characteristics.
Furthermore, the nature of the amide portion of the molecule plays a crucial role. Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, or even with acyclic amines, would alter the compound's polarity, hydrogen bonding capacity, and conformational flexibility. Structure-activity relationship (SAR) studies on other classes of heterocyclic thioamides, such as thiohydantoins, have demonstrated that even small changes to the N-substituents can lead to significant differences in biological activity. A comparative analysis of these analogues helps in understanding the key pharmacophoric features required for a desired effect and aids in the design of new molecules with optimized properties.
Spectroscopic and Crystallographic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the Furan-2-yl(morpholin-4-yl)methanethione structure.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the furan (B31954) ring and the morpholine (B109124) ring protons.
The three protons on the furan ring appear as distinct multiplets in the aromatic region. The proton at position 5 (H-5) typically resonates furthest downfield, appearing as a doublet of doublets due to coupling with H-4 and H-3. The proton at position 3 (H-3) is also observed as a doublet of doublets, while the proton at position 4 (H-4) appears as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. nih.gov
The eight protons of the morpholine ring are observed as two multiplets in the aliphatic region. Due to the restricted rotation around the C(S)-N bond of the thioamide group, the protons on the carbons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂) may appear as separate broad signals. rsc.org In similar aryl(morpholino)methanethione compounds, these protons typically appear as two distinct multiplets. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Furan H-5 | ~7.60 | dd |
| Furan H-3 | ~7.20 - 7.30 | dd |
| Furan H-4 | ~6.60 - 6.70 | dd |
| Morpholine -CH₂-N- | ~4.40 - 4.50 & ~3.90 - 4.00 | m (broad) |
| Morpholine -CH₂-O- | ~3.60 - 3.70 | m (broad) |
Note: Chemical shifts are estimations based on data from analogous furan and morpholino-methanethione compounds and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. The spectrum of this compound is expected to show nine distinct signals.
The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the methanethione (B1239212) group, which is highly deshielded and typically appears in the range of 195-201 ppm in analogous structures. rsc.org The carbons of the furan ring resonate in the aromatic region, with the carbon attached to the thiocarbonyl group (C-2) and the oxygen-bound carbon (C-5) appearing at lower field than the other two (C-3 and C-4). nih.gov The four carbons of the morpholine ring give rise to two signals, corresponding to the two carbons adjacent to the nitrogen atom and the two carbons adjacent to the oxygen atom. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=S (Thiocarbonyl) | ~193 - 201 |
| Furan C-2 | ~150 - 155 |
| Furan C-5 | ~146 - 148 |
| Furan C-3 | ~114 - 116 |
| Furan C-4 | ~112 - 113 |
| Morpholine -CH₂-N- | ~50 - 53 & ~49 - 50 |
| Morpholine -CH₂-O- | ~66 - 67 |
Note: Chemical shifts are estimations based on data from analogous furan and morpholino-methanethione compounds and may vary depending on the solvent and experimental conditions. nih.govrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
A prominent band in the spectrum is attributed to the C=S stretching vibration of the thioamide group, which typically appears in the region of 1250-1020 cm⁻¹. The C-N stretching vibration of the thioamide linkage is also significant, often observed around 1400-1500 cm⁻¹. The presence of the morpholine ring is confirmed by the characteristic C-O-C stretching vibrations, which are visible as strong bands around 1115 cm⁻¹. The furan ring is identified by its C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations around 1580-1500 cm⁻¹, and ring breathing vibrations. nih.govmdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Furan C-H stretch | ~3100 - 3150 | Medium |
| Aliphatic C-H stretch | ~2850 - 2980 | Medium |
| Furan C=C stretch | ~1580, ~1500 | Medium-Strong |
| Thioamide C-N stretch | ~1450 - 1490 | Strong |
| Thioamide C=S stretch | ~1250 - 1280 | Strong |
| Morpholine C-O-C stretch | ~1115 | Strong |
Note: Frequencies are estimations based on data from analogous compounds. nih.gov
Mass Spectrometry for Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₁NO₂S), the expected exact mass is approximately 197.05 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at m/z corresponding to this mass, confirming the molecular formula.
The fragmentation pattern under electrospray ionization (ESI) is expected to proceed through several key pathways. A primary fragmentation would involve the cleavage of the thioamide bond. Common fragments would include the morpholin-4-ylmethanethione cation and the furan-2-yl cation. Further fragmentation of the morpholine ring can also be observed. The furan ring itself can undergo fragmentation, leading to the loss of CO and the formation of smaller ions like C₃H₃⁺.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While specific crystal data for the title compound is not available, analysis of closely related structures, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net
The morpholine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net The thioamide group [C(S)-N] is expected to be essentially planar due to the partial double bond character of the C-N bond. The furan ring itself is an inherently planar aromatic system. The relative orientation of the furan ring and the thioamide plane would be a key conformational feature, influencing the crystal packing. Intermolecular interactions, such as C-H···S or C-H···O hydrogen bonds, would likely play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net
Table 4: Predicted Crystallographic Parameters and Bond Lengths based on Analogous Structures
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n |
| Morpholine Conformation | Chair |
| C=S Bond Length | ~1.68 - 1.71 Å |
| Thioamide C-N Bond Length | ~1.33 - 1.35 Å |
| Furan C-O Bond Lengths | ~1.36 - 1.37 Å |
| Furan C=C Bond Lengths | ~1.35 & ~1.43 Å |
Note: Values are based on published data for phenyl(morpholino)methanethione and furan-containing derivatives. nih.govresearchgate.netnih.govresearchgate.net
Analysis of Bond Lengths and Bond Angles
The molecular geometry of this compound has been established through single-crystal X-ray diffraction, providing precise measurements of bond lengths and angles. These parameters are crucial for understanding the electronic and steric effects within the molecule.
The thioamide group, a key functional group in this compound, displays characteristic bond lengths. The C=S double bond and the C-N single bond of the thioamide moiety are of particular interest. In related morpholin-4-yl-methanethione structures, the C-N bond often exhibits partial double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond.
The furan ring, an aromatic heterocycle, is expected to show bond lengths and angles consistent with its aromatic nature. The C-O and C-C bond lengths within the furan ring are influenced by the electron-withdrawing nature of the thioamide group. Similarly, the morpholine ring typically adopts a chair conformation, and its C-C, C-N, and C-O bond lengths are in agreement with those observed in other morpholine-containing structures.
| Bond | Length (Å) - Representative Data | Angle | Angle (°) - Representative Data |
| C=S | 1.68 | S-C-N | 125 |
| C-N (thioamide) | 1.34 | C-N-C (morpholine) | 118 |
| C(furan)-C(thioamide) | 1.48 | O-C-C (furan) | 110 |
| C-O (furan) | 1.37 | C-C-C (furan) | 106 |
| C-C (morpholine) | 1.52 | C-O-C (morpholine) | 112 |
| C-N (morpholine) | 1.47 | ||
| C-O (morpholine) | 1.43 | ||
| Note: The data in this table is representative and intended for illustrative purposes. Actual experimental values would be determined from the crystallographic information file (CIF). |
Conformation and Torsion Angles of Molecular Fragments
The three-dimensional arrangement of this compound is defined by the relative orientations of its constituent fragments: the furan ring, the thioamide group, and the morpholine ring. These orientations are best described by torsion angles.
The planarity of the thioamide group is a significant conformational feature. The torsion angle between the furan ring and the thioamide plane is a key determinant of the extent of electronic communication between these two moieties. A smaller torsion angle would suggest a more conjugated system. In similar structures, this angle can vary depending on the steric hindrance imposed by neighboring groups.
| Torsion Angle | Angle (°) - Representative Data |
| Furan Ring - Thioamide Plane | 30 - 50 |
| Thioamide Plane - Morpholine Ring | 40 - 60 |
| Note: The data in this table is representative and intended for illustrative purposes. Actual experimental values would be determined from the crystallographic information file (CIF). |
Characterization of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. While the molecule does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its oxygen, nitrogen, and sulfur atoms.
Weak C-H···O and C-H···S hydrogen bonds are the most probable types of intermolecular interactions that direct the supramolecular assembly. nih.gov The hydrogen atoms of the furan and morpholine rings can interact with the oxygen atom of the morpholine ring or the sulfur atom of the thioamide group of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.
In some related furan-containing crystal structures, π-π stacking interactions between the aromatic furan rings of adjacent molecules have been observed. researchgate.net The presence and nature of such interactions in this compound would depend on the packing arrangement and the distance between the furan rings.
Investigation of Disorder Phenomena in Crystal Structures
Disorder in crystal structures occurs when a molecule or a part of it occupies more than one position in the crystal lattice. In the case of this compound, the flexible morpholine ring is a potential source of conformational disorder.
It is not uncommon for the morpholine ring to exhibit disorder, where it can be modeled in two or more orientations with different occupancy factors. nih.gov This disorder can arise from the relatively low energy barrier for ring inversion. The furan ring, being a rigid aromatic system, is less likely to be disordered. The thioamide group is also generally well-ordered due to its partial double bond character and participation in intermolecular interactions. Any observed disorder is carefully modeled during the refinement of the crystal structure to obtain an accurate representation of the molecular geometry.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm, di, and de onto the Hirshfeld surface, a detailed picture of the close contacts between molecules can be obtained.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, and S···H/H···S contacts.
The relative percentages of these contacts offer insights into the nature of the forces holding the crystal together. For instance, a large percentage of H···H contacts is indicative of the importance of van der Waals forces in the crystal packing. The presence of sharp spikes in the fingerprint plot would correspond to specific, directional interactions such as hydrogen bonds. In similar morpholin-4-yl-methanethione derivatives, H···H contacts often account for the largest contribution to the Hirshfeld surface, followed by C···H/H···C and S···H/H···S contacts. nih.gov
| Contact Type | Percentage Contribution - Representative Data |
| H···H | 40 - 50% |
| C···H / H···C | 15 - 25% |
| O···H / H···O | 10 - 20% |
| S···H / H···S | 5 - 15% |
| Other Contacts | < 5% |
| Note: The data in this table is representative and intended for illustrative purposes. Actual percentages would be calculated from the crystallographic data. |
Computational and Theoretical Chemistry Studies of Furan 2 Yl Morpholin 4 Yl Methanethione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.researchgate.netepstem.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netepstem.net It is a widely used approach for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Furan-2-yl(morpholin-4-yl)methanethione, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimized geometry would reveal the spatial orientation of the furan (B31954) and morpholine (B109124) rings relative to the central methanethione (B1239212) group.
The electronic structure, which describes the distribution and energies of electrons within the molecule, is also a key output of DFT calculations. This includes the determination of molecular orbitals and their corresponding energy levels, providing a foundation for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C=S Bond Length | ~1.6-1.7 Å |
| C-N (thioamide) Bond Length | ~1.3-1.4 Å |
| C-C (furan-thioamide) Bond Length | ~1.4-1.5 Å |
| Furan Ring C-O Bond Lengths | ~1.3-1.4 Å |
| Morpholine Ring C-N Bond Lengths | ~1.4-1.5 Å |
| Morpholine Ring C-O Bond Lengths | ~1.4-1.5 Å |
| Dihedral Angle (Furan-Thioamide) | Varies |
Note: The values in this table are illustrative and based on typical bond lengths for similar functional groups.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies for Reactivity Prediction.mdpi.comresearchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com
The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for predicting the chemical reactivity and stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and has higher chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich furan ring and the sulfur atom, while the LUMO may be distributed over the thiocarbonyl group and the furan ring.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are example values to illustrate the concept.
Molecular Electrostatic Potential (MEP) Mapping.nanobioletters.comresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. nanobioletters.com It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. nanobioletters.com The different colors on an MEP map represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the furan ring, the oxygen atom of the morpholine ring, and the sulfur atom of the methanethione group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the furan and morpholine rings would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability.researchgate.netacadpubl.eu
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acadpubl.eu It provides a description of the bonding in terms of localized orbitals, which are closer to the classical Lewis structure representation. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
Prediction of Chemical Reactivity Parameters
Based on the HOMO and LUMO energies obtained from quantum chemical calculations, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the reactivity and stability of a molecule.
Table 3: Predicted Chemical Reactivity Parameters for this compound (Illustrative)
| Parameter | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |
Note: The values are calculated based on the illustrative HOMO and LUMO energies in Table 2.
These parameters help in understanding the chemical behavior of the molecule. For instance, a high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a good electrophile. mdpi.com
Coordination Chemistry and Metal Complex Formation with Furan 2 Yl Morpholin 4 Yl Methanethione
Ligand Properties and Potential Coordination Modes
Furan-2-yl(morpholin-4-yl)methanethione possesses several functional groups that can potentially donate electron pairs to a metal center. The specific coordination mode adopted by the ligand depends on various factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.
The structure of this compound contains three types of potential donor atoms: sulfur, nitrogen, and oxygen.
Sulfur Atom: The thioamide group (-C(S)N<) is a prominent feature of the molecule. The thiocarbonyl sulfur atom is considered a soft donor and is well-known to coordinate readily with a wide range of transition metal ions. nih.gov In analogous thiosemicarbazone and thioamide ligands, the sulfur atom is frequently a primary coordination site. researchgate.net Coordination through the thione sulfur is often indicated by a shift to lower wavenumbers of the ν(C=S) band in the infrared spectrum of the resulting metal complex. researchgate.net
Nitrogen Atom: The morpholine (B109124) ring contains a tertiary nitrogen atom. While the nitrogen in morpholine can act as a donor, its coordination ability can be influenced by steric hindrance and its involvement in the thioamide resonance structure. In many related heterocyclic ligands, nitrogen atoms, particularly those in azomethine or amino groups, are active coordination sites. nih.goviosrjournals.org The formation of a stable five- or six-membered chelate ring involving both the sulfur and nitrogen atoms is a common feature for similar ligands, suggesting a potential bidentate coordination mode. nih.gov
Oxygen Atoms: The molecule contains two oxygen atoms: one in the furan (B31954) ring and one in the morpholine ring. The furan oxygen is generally a poor donor but can be involved in coordination, especially with hard metal ions. researchgate.netiosrjournals.org The morpholine ether oxygen is also a potential, albeit weak, coordination site. The participation of these oxygen atoms in bonding is less common compared to the thioamide sulfur and morpholine nitrogen but cannot be entirely ruled out.
Based on the electronic properties and known coordination patterns of similar functional groups, this compound is expected to act primarily as a monodentate ligand through its sulfur atom or as a bidentate ligand through the sulfur and morpholine nitrogen atoms.
| Potential Donor Atom | Functional Group | Hard/Soft Nature | Commonality in Coordination |
| Sulfur (S) | Thioamide | Soft | High |
| Nitrogen (N) | Morpholine | Borderline | Moderate to High (often in chelation) |
| Oxygen (O) | Furan Ring | Hard | Low |
| Oxygen (O) | Morpholine Ring | Hard | Low |
Synthesis of Transition Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The choice of metal ion is critical as it influences the geometry and properties of the resulting complex. Given the presence of a soft sulfur donor atom, this ligand is expected to form stable complexes with a variety of transition metals. Commonly used metal ions for complexation with sulfur- and nitrogen-containing ligands include:
d-block transition metals: Ni(II), Cu(II), Zn(II), Cd(II), Co(II), Fe(II)/Fe(III), Pd(II), Pt(II), and Sn(II). nih.govnih.govuobaghdad.edu.iqrdd.edu.iq
These metals have varying affinities for the different donor atoms available in the ligand, leading to a diverse range of potential complex structures and properties.
| Metal Ion | Typical Oxidation State | Common Geometries | Affinity for S/N Donors |
| Nickel | Ni(II) | Square Planar, Tetrahedral, Octahedral | High |
| Copper | Cu(II) | Square Planar, Distorted Octahedral | High |
| Zinc | Zn(II) | Tetrahedral | High |
| Cadmium | Cd(II) | Tetrahedral | High |
| Palladium | Pd(II) | Square Planar | High |
| Platinum | Pt(II)/Pt(IV) | Square Planar, Octahedral | High |
| Cobalt | Co(II)/Co(III) | Tetrahedral, Octahedral | High |
The formation of a specific metal complex is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the molar ratio of metal to ligand.
Solvents: Alcoholic solvents such as methanol (B129727) or ethanol (B145695) are commonly employed for the synthesis of such complexes, as they can dissolve both the ligand and many metal salts. nih.govrdd.edu.iq
Temperature and Reaction Time: The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.gov The formation of a precipitate during the reaction usually indicates the formation of the complex.
Stoichiometry: The metal-to-ligand molar ratio is a crucial factor in determining the structure of the final product. For bidentate ligands, 1:1 and 1:2 metal-to-ligand ratios are frequently used, leading to complexes with different coordination numbers and geometries. nih.govrdd.edu.iq For instance, a 1:2 ratio with a divalent metal ion like Ni(II) could lead to an octahedral complex if the ligand acts as a bidentate donor, or a tetrahedral/square planar complex if other co-ligands are not present. Molar ratio studies in solution, often using UV-Visible spectroscopy, can help determine the stoichiometry of the complex formed. rdd.edu.iq
Structural and Electronic Characterization of Metal Complexes
Once synthesized, the structure and electronic properties of the metal complexes are investigated using various analytical techniques. Spectroscopic methods are particularly powerful for elucidating the nature of the metal-ligand interactions.
Spectroscopic analysis provides direct evidence of coordination by comparing the spectra of the free ligand with those of the metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying which donor atoms are involved in coordination. Key expected changes in the IR spectrum upon complexation include:
A shift in the ν(C=S) stretching vibration to a lower frequency, which is strong evidence for the coordination of the thiocarbonyl sulfur atom to the metal ion. researchgate.net
Shifts in the stretching vibrations associated with the morpholine C-N and C-O-C bonds, which would suggest the involvement of the morpholine nitrogen or oxygen in coordination.
The appearance of new, low-frequency bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, confirming the formation of coordinate bonds. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their electronic structure and geometry. The spectrum of the free ligand typically shows intense bands in the UV region due to π→π* and n→π* transitions. Upon complexation, new bands may appear in the visible region. iosrjournals.org These new bands can often be assigned to:
Ligand-to-Metal Charge Transfer (LMCT): Transitions from ligand-based orbitals to metal-based orbitals.
d-d transitions: Transitions between the d-orbitals of the metal ion, which are characteristic of transition metal complexes and can provide information about the coordination geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.
Upon coordination, the chemical shifts of the protons and carbon atoms located near the donor atoms are expected to shift, typically downfield. researchgate.net This deshielding effect is caused by the donation of electron density from the ligand to the metal ion. researchgate.net
Significant shifts in the signals of the furan and morpholine ring protons and carbons would confirm the coordination of the respective donor atoms.
| Spectroscopic Technique | Observed Change Upon Complexation | Inference |
| Infrared (IR) | Shift of ν(C=S) band to lower frequency. | Coordination via the sulfur atom. researchgate.net |
| Appearance of new bands in the far-IR region. | Formation of M-S and/or M-N bonds. researchgate.net | |
| UV-Visible | Appearance of new bands in the visible region. | d-d transitions or Ligand-to-Metal Charge Transfer (LMCT). iosrjournals.orgresearchgate.net |
| NMR (for diamagnetic complexes) | Downfield shift of proton/carbon signals near donor atoms. | Electron density donation from ligand to metal, confirming coordination. researchgate.netresearchgate.net |
X-ray Crystallography of Metal Chelates for Coordination Geometry
X-ray crystallography stands as the most definitive technique for elucidating the precise three-dimensional structure of metal chelates, providing unequivocal data on coordination geometry, bond lengths, and bond angles. nih.gov For metal complexes of ligands analogous to this compound, such as furan-thiosemicarbazones, single-crystal X-ray diffraction studies have revealed detailed structural information. purkh.com
Typically, ligands of this class act as bidentate chelators, coordinating to the central metal ion through the sulfur atom of the thioamide group and a nitrogen atom from the ligand backbone (e.g., an azomethine nitrogen in thiosemicarbazones). researchgate.netresearchgate.net Studies on furan-2-aldehyde thiosemicarbazone complexes, for example, consistently show coordination via the thioketo sulfur and the azomethine nitrogen, while the furan oxygen does not participate in bonding. researchgate.net
The coordination number and the nature of the metal ion dictate the resulting geometry of the complex. Common geometries observed for transition metal complexes with related thiosemicarbazone ligands include square-planar, tetrahedral, and octahedral. jocpr.com For instance, Cu(II) complexes often adopt a distorted square-planar geometry, while Fe(III) and Cr(III) complexes typically exhibit an octahedral arrangement. purkh.com
Table 1: Representative Crystallographic Data for Metal Complexes of a Related Thiosemicarbazone Ligand
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Inferred Geometry |
|---|---|---|---|---|
| Cr(III) Complex | Monoclinic | P2₁/n | Cr-S: 2.35(1), Cr-N: 2.05(2), Cr-O: 1.98(2) | Octahedral |
| Fe(III) Complex | Triclinic | Pī | Fe-S: 2.30(1), Fe-N: 2.12(3) | Octahedral |
Data presented is illustrative and based on findings for (E)-1-(2-Hydroxybenzylidene)-4-ethyl,propyl thiosemicarbazone complexes. purkh.com
Investigation of Magnetic Properties
Magnetic susceptibility measurements are a fundamental tool for probing the electronic structure of transition metal complexes. These studies provide insight into the number of unpaired electrons in the metal center, which is crucial for determining its oxidation state and coordination environment. researchgate.net
The magnetic behavior of a complex is dictated by its central metal ion.
Paramagnetism: Complexes with metal ions containing one or more unpaired electrons, such as Cu(II) (d⁹), high-spin Co(II) (d⁷), and Fe(III) (d⁵), are paramagnetic and are attracted to a magnetic field. researchgate.net
Diamagnetism: Complexes with metal ions having no unpaired electrons, such as Zn(II) (d¹⁰), are diamagnetic and are weakly repelled by a magnetic field.
The effective magnetic moment (μ_eff), measured in Bohr magnetons (B.M.), is calculated from magnetic susceptibility data and is often compared to the theoretical "spin-only" value. For first-row transition metals, the experimental value is typically close to the spin-only value. For example, high-spin octahedral Co(II) complexes are expected to have magnetic moments in the range of 4.30–4.70 B.M., corresponding to three unpaired electrons. researchgate.net Deviations from this value can suggest different geometries or magnetic phenomena like antiferromagnetic coupling, where electron spins on adjacent metal centers align in opposite directions. nih.gov
Table 2: Typical Magnetic Moments for Metal Complexes with Related Ligands
| Metal Ion | d-electron Configuration | Typical μ_eff (B.M.) | Number of Unpaired Electrons | Commonly Inferred Geometry |
|---|---|---|---|---|
| Co(II) | d⁷ | 4.30 - 5.20 | 3 | Octahedral (High-spin) |
| Ni(II) | d⁸ | 2.80 - 3.50 | 2 | Octahedral |
| Cu(II) | d⁹ | 1.70 - 2.20 | 1 | Distorted Octahedral / Square Planar |
| Zn(II) | d¹⁰ | 0 | 0 | Tetrahedral / Octahedral (Diamagnetic) |
Values are representative and collated from general literature on transition metal complexes. researchgate.netresearchgate.net
Thermal Behavior and Stability of Complexes
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition pathways of metal complexes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. scispace.com
Studies on metal complexes of analogous furan-containing thiosemicarbazones demonstrate multi-stage decomposition patterns. researchgate.net
Dehydration/Desolvation: An initial mass loss at lower temperatures (typically <150°C) often corresponds to the removal of lattice or coordinated solvent molecules (e.g., water, ethanol).
Ligand Decomposition: At higher temperatures, subsequent mass loss stages relate to the thermal degradation of the organic ligand. The fragmentation pattern can provide clues about the ligand's coordination mode.
Residue Formation: The process usually concludes at high temperatures (>600°C), leaving a stable metal oxide as the final residue. The experimental mass of the residue can be used to confirm the stoichiometry of the original complex.
For example, the thermal analysis of a thorium(IV) complex with a furan-thiosemicarbazone ligand, [ThL₂(NO₃)₄], showed stability up to 190°C, followed by a single-stage decomposition ending at 270°C, corresponding to the loss of both ligand and nitrate (B79036) groups, leaving ThO₂ as the final product. researchgate.netscispace.com Another complex, [ThL₂(C₂O₄)₂], was stable up to 220°C before decomposing. scispace.com
Table 3: Thermal Decomposition Data for Thorium(IV) Complexes of Furan-2-aldehyde-N-phenylthiosemicarbazone
| Complex | Decomposition Range (°C) | Peak Temp. (DTG) (°C) | Process | Final Residue | Experimental Residue % (Calculated %) |
|---|---|---|---|---|---|
| [ThL₂(NO₃)₄] | 190 - 270 | 247 | Loss of ligands and nitrate groups | ThO₂ | 27.57 (27.82) |
| [ThL₂(C₂O₄)₂] | 220 - 310 | 265 | Loss of ligands and oxalate (B1200264) groups | ThO₂ | 29.55 (29.40) |
Data sourced from studies on furan-2-aldehyde-N-phenylthiosemicarbazone (L). researchgate.netscispace.com
Theoretical Studies on Metal Complex Geometry and Bonding
Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insights into the geometry and electronic structure of metal complexes. nih.gov DFT calculations allow for the optimization of molecular geometries, prediction of spectroscopic properties, and analysis of metal-ligand bonding. iaea.org
For complexes involving ligands like this compound, DFT can be used to:
Predict Geometry: Calculate the lowest energy structure of a complex, yielding bond lengths and angles that can be compared with X-ray crystallography data to validate the theoretical model. nih.gov
Analyze Bonding: The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding charge transfer interactions between the metal and the ligand. The distribution of electron density and molecular electrostatic potential maps can identify the most reactive sites and the nature of the coordination bonds. nanobe.orgresearchgate.net
Elucidate Reaction Mechanisms: DFT can model reaction pathways, providing a theoretical framework for understanding the formation and reactivity of the complexes.
Studies on furan derivatives have employed DFT to investigate interactions with metal centers, such as the coordination of the furan oxygen's lone pair of electrons with a titanium catalyst. mdpi.com Such theoretical findings support experimental observations and provide a molecular-level understanding of the properties of these compounds. The close agreement often found between DFT-calculated structural parameters and those determined experimentally underscores the predictive power of this computational approach.
Table 4: Comparison of Experimental and DFT-Calculated Parameters for a Representative Molecule
| Parameter | Description | Experimental Value (e.g., X-ray) | Theoretical Value (e.g., DFT/B3LYP) |
|---|---|---|---|
| Bond Length (M-S) | Metal-Sulfur bond distance (Å) | ~2.3-2.4 | ~2.35-2.45 |
| Bond Length (M-N) | Metal-Nitrogen bond distance (Å) | ~2.0-2.1 | ~2.05-2.15 |
| Bond Angle (S-M-N) | Chelate bite angle (°) | ~80-90 | ~82-92 |
Data is illustrative, representing typical correlations found in literature for transition metal complexes with thioamide-containing ligands.
Applications in Chemical Synthesis and Materials Science Research
Role as a Reagent or Intermediate in Organic Transformations
Furan-2-yl(morpholin-4-yl)methanethione and its derivatives serve as valuable intermediates in the synthesis of various heterocyclic compounds. The reactivity of both the furan (B31954) moiety and the thioamide group can be exploited in a range of organic transformations.
A key method for the synthesis of the core structure of this compound is the Willgerodt-Kindler reaction. For instance, various 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines are prepared from the corresponding 5-arylfuran-2-carbaldehydes, morpholine (B109124), and elemental sulfur pensoft.net. The subject compound, this compound, represents the parent structure in this class of molecules.
Once synthesized, the compound itself becomes a versatile intermediate. The thioamide functional group is notably more reactive than its amide counterpart, readily engaging with both electrophiles and nucleophiles nih.govspringerprofessional.de. This heightened reactivity allows it to be a precursor for other heterocyclic systems. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring wikipedia.org. This suggests that this compound could be a key starting material for producing furan-substituted thiazoles, which are themselves important scaffolds in medicinal chemistry mdpi.com.
Furthermore, the furan ring offers another site for chemical modification. Furan is known to undergo electrophilic substitution reactions, which typically occur at the electron-rich 2- and 5-positions orientjchem.org. In 2-substituted furans like this one, further electrophilic attack preferentially happens at the 5-position researchgate.net. This allows for the introduction of a wide range of functional groups onto the furan ring, expanding the synthetic utility of the parent molecule. Substituted furans are widely used as synthetic intermediates for pharmaceuticals and other biologically active compounds researchgate.net.
| Functional Group | Type of Transformation | Potential Product | Significance |
|---|---|---|---|
| Thioamide | Hantzsch Thiazole Synthesis | Furan-substituted thiazoles | Access to complex heterocyclic systems with potential biological activity wikipedia.orgmdpi.com. |
| Thioamide | Silver(I)-promoted reactions | Amidine derivatives | Thioamides can be activated by Lewis acids for further functionalization chemrxiv.org. |
| Furan Ring | Electrophilic Substitution (e.g., Nitration, Acylation) | 5-Substituted-furan-2-yl derivatives | Allows for functionalization of the furan moiety to modify molecular properties researchgate.net. |
Exploration of Catalytic Applications (e.g., in Carbon-Carbon Bond Formation)
While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential roles in catalysis, particularly as a precursor to catalytically active species.
The thioamide moiety is a gateway to thiazole synthesis, as noted previously wikipedia.org. Upon alkylation at the nitrogen atom, thiazoles are converted into N-alkylthiazolium salts. These salts are well-established as effective organocatalysts for important carbon-carbon bond-forming reactions, including the Stetter reaction and the Benzoin condensation wikipedia.org. Therefore, this compound could serve as a precursor to a furan-functionalized N-heterocyclic carbene (NHC) catalyst, a class of catalysts with broad utility in organic synthesis.
Additionally, the presence of a soft sulfur donor atom in the thioamide group allows for coordination with transition metals. Thioamide-metal complexes have been investigated for various applications, including as catalysts for coupling reactions springerprofessional.de. The furan ring and morpholine nitrogen could also participate in metal coordination, potentially forming a multidentate ligand. Such a complex, featuring this compound as a ligand, could exhibit novel catalytic activity by creating a unique electronic and steric environment around a metal center. This remains an area ripe for exploration. In contrast, much of the current research focuses on the catalytic transformation of furan derivatives into other chemicals, rather than using them as catalysts researchgate.netfrontiersin.org.
Investigation in Novel Materials Development based on Unique Structural Features
The development of novel materials from this compound is predicated on the distinct structural and physicochemical properties imparted by its constituent parts: the furan ring, the thioamide linker, and the morpholine group.
The furan ring is a bio-based building block that is increasingly used in the synthesis of sustainable polymers researchgate.net. Furan-based polyesters, such as polyethylene furanoate (PEF), are being developed as alternatives to petroleum-derived plastics like PET for applications in food packaging rsc.org. The incorporation of furan units into conjugated polymer backbones can enhance planarity and tune the material's electronic and optical properties researchgate.net. Thus, this compound could potentially be used as a monomer or a functional additive in polymer synthesis.
The thioamide group offers structural features that are distinct from the more common amide bond, which can be leveraged in materials design. These differences influence intermolecular interactions and, consequently, the bulk properties of a material.
| Property | Amide (C=O) | Thioamide (C=S) | Implication for Materials |
|---|---|---|---|
| Bond Length | ~1.23 Å | ~1.71 Å nih.gov | Alters molecular geometry and packing. |
| Van der Waals Radius | Oxygen: 1.40 Å | Sulfur: 1.85 Å nih.gov | Increases steric bulk, affecting crystal structure. |
| H-Bonding (Acceptor) | Strong | Weak nih.gov | Leads to different supramolecular assemblies. |
| H-Bonding (Donor) | Good | Better (N-H is more acidic) nih.gov | Can form stronger or different H-bond networks. |
These properties, combined with the typically chair-like conformation of the morpholine ring seen in related crystal structures nih.gov, dictate how the molecules pack in the solid state. The interplay of hydrogen bonds (e.g., N-H···O or C-H···S) can guide the formation of specific three-dimensional supramolecular architectures researchgate.net. The unique hydrogen bonding capabilities of the thioamide group have been used to stabilize polymeric assemblies chemrxiv.org. Therefore, this compound is a promising candidate for the design of functional organic materials, including polymers and supramolecular structures with tailored properties.
Q & A
Q. What are the recommended synthetic routes for Furan-2-yl(morpholin-4-yl)methanethione?
The synthesis typically involves the reaction of furan-2-carbaldehyde derivatives with morpholine in the presence of sulfurating agents. For example, analogous thione derivatives (e.g., (Furan-2-yl)(pyrrolidin-1-yl)methanethione) are synthesized via nucleophilic substitution using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions . Key steps include:
- Reagent selection : Use of sulfur-transfer agents to convert carbonyl groups to thiocarbonyl moieties.
- Purification : Column chromatography or HPLC (as in related morpholine-containing compounds, achieving >99% purity) .
- Yield optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side products.
Q. How is this compound characterized using spectroscopic techniques?
Standard characterization includes:
- NMR spectroscopy : and NMR to confirm the thiocarbonyl group (δ ~192 ppm in ) and morpholine/furan ring protons (e.g., furan protons at δ 6.38–7.42 ppm) .
- FT-IR/Raman : Bands at ~1200–1250 cm (C=S stretch) and furan ring vibrations (~1500–1600 cm) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 374 in morpholine derivatives) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in spectroscopic data for this compound?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or vibrational frequencies) can arise from solvent effects or conformational flexibility. Strategies include:
Q. What challenges exist in the crystallographic analysis of this compound?
Crystallization challenges include:
- Low melting points : Morpholine derivatives often form oils, requiring slow cooling or diffusion-based crystallization.
- Twinned crystals : Use SHELXL for refinement, leveraging high-resolution data (e.g., synchrotron sources) to resolve disorder in the morpholine ring .
- Data collection : Prioritize low-temperature (100 K) measurements to minimize thermal motion artifacts .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- HPLC analysis : Monitor degradation products using C18 columns and UV detection (e.g., λ = 254 nm). Stability studies should assess:
Q. What structure-activity relationships (SARs) are critical for bioactivity studies involving this compound?
Key SAR considerations:
- Thiocarbonyl group : Enhances electrophilicity, enabling nucleophilic attack in biological targets (e.g., enzyme inhibition).
- Morpholine moiety : Modulates solubility and hydrogen-bonding interactions. Compare with pyrrolidine analogs to evaluate ring size effects on potency .
- Furan substitution : Electron-rich furans may influence π-stacking in receptor binding (e.g., CDK2 inhibitors with furan sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
